molecular formula C14H18O5 B14341183 Nordeoxynivalenol C CAS No. 103776-40-5

Nordeoxynivalenol C

Cat. No.: B14341183
CAS No.: 103776-40-5
M. Wt: 266.29 g/mol
InChI Key: APXRXCMQCAJSSO-JXJLXUTGSA-N
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Description

Nordeoxynivalenol C is a mycotoxin produced by certain species of Fusarium fungi. It is a derivative of deoxynivalenol, which is commonly found in grains such as wheat, barley, and maize. This compound is known for its toxic effects on humans and animals, causing symptoms such as nausea, vomiting, and diarrhea. It is a significant concern in food safety and agricultural industries due to its potential health risks.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nordeoxynivalenol C typically involves the use of advanced organic chemistry techniques. One common method is the chemical modification of deoxynivalenol through selective reduction and oxidation reactions. The process often requires the use of specific reagents and catalysts to achieve the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through the fermentation of Fusarium fungi under controlled conditions. The fungi are cultured in nutrient-rich media, and the mycotoxin is extracted and purified using various chromatographic techniques. This method allows for the large-scale production of this compound for research and analytical purposes.

Chemical Reactions Analysis

Types of Reactions

Nordeoxynivalenol C undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, which may have different toxicological properties.

    Reduction: Reduction reactions can modify the functional groups of this compound, altering its chemical structure and biological activity.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Catalysts: Such as palladium on carbon and platinum oxide.

Major Products Formed

The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives, each with unique chemical and biological properties.

Scientific Research Applications

Nordeoxynivalenol C has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the chemical behavior of mycotoxins and their derivatives.

    Biology: Researchers use this compound to investigate the mechanisms of mycotoxin toxicity and its effects on cellular processes.

    Medicine: The compound is studied for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

    Industry: this compound is used in the food and agricultural industries to develop methods for detecting and mitigating mycotoxin contamination in crops.

Mechanism of Action

The mechanism of action of Nordeoxynivalenol C involves its interaction with ribosomal RNA, leading to the inhibition of protein synthesis. This disruption of protein synthesis can cause cellular stress and apoptosis, contributing to its toxic effects. The compound also affects various signaling pathways, including those involved in inflammation and immune responses.

Comparison with Similar Compounds

Nordeoxynivalenol C is similar to other mycotoxins produced by Fusarium fungi, such as:

    Nivalenol: Another mycotoxin with a similar chemical structure and biological activity.

    T-2 Toxin: A more potent mycotoxin with a different chemical structure but similar toxicological properties.

This compound is unique in its specific chemical modifications and the resulting differences in its biological activity compared to other mycotoxins. Its distinct properties make it a valuable compound for research and industrial applications.

Properties

CAS No.

103776-40-5

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

(2R,3R,3aS,9bR)-7,9b-dimethyl-1,2,3,4-tetrahydrocyclopenta[c]chromene-2,3,3a,6-tetrol

InChI

InChI=1S/C14H18O5/c1-7-3-4-8-11(10(7)16)19-6-14(18)12(17)9(15)5-13(8,14)2/h3-4,9,12,15-18H,5-6H2,1-2H3/t9-,12-,13-,14+/m1/s1

InChI Key

APXRXCMQCAJSSO-JXJLXUTGSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@]3(C[C@H]([C@H]([C@]3(CO2)O)O)O)C)O

Canonical SMILES

CC1=C(C2=C(C=C1)C3(CC(C(C3(CO2)O)O)O)C)O

Origin of Product

United States

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